SC-VC-PAB-N-Me-L-Ala-Maytansinol

ADC Hydrophobicity RP-HPLC

SC-VC-PAB-N-Me-L-Ala-Maytansinol (CAS 2226467-76-9) is a synthetic precursor used to construct the 'MCC-Maytansinoid A' linker-payload for antibody-drug conjugates (ADCs). It belongs to the maytansinoid class of anti-mitotic agents, which inhibit tubulin polymerization.

Molecular Formula C65H89ClN10O20
Molecular Weight 1365.9 g/mol
Cat. No. B12397080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-VC-PAB-N-Me-L-Ala-Maytansinol
Molecular FormulaC65H89ClN10O20
Molecular Weight1365.9 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C65H89ClN10O20/c1-36(2)56(71-49(77)19-12-13-20-54(82)96-76-51(79)25-26-52(76)80)59(84)70-43(17-15-28-68-61(67)86)58(83)69-42-23-21-40(22-24-42)35-92-63(88)73(7)29-27-50(78)74(8)39(5)60(85)94-48-33-53(81)75(9)44-31-41(32-45(90-10)55(44)66)30-37(3)16-14-18-47(91-11)65(89)34-46(93-62(87)72-65)38(4)57-64(48,6)95-57/h14,16,18,21-24,31-32,36,38-39,43,46-48,56-57,89H,12-13,15,17,19-20,25-30,33-35H2,1-11H3,(H,69,83)(H,70,84)(H,71,77)(H,72,87)(H3,67,68,86)/b18-14+,37-16+/t38-,39+,43+,46+,47-,48+,56+,57+,64+,65+/m1/s1
InChIKeyNHXRUZDRXYIEFH-FZFOBTKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SC-VC-PAB-N-Me-L-Ala-Maytansinol: A Key Intermediate for Next-Generation Maytansinoid ADC Procurement


SC-VC-PAB-N-Me-L-Ala-Maytansinol (CAS 2226467-76-9) is a synthetic precursor used to construct the 'MCC-Maytansinoid A' linker-payload for antibody-drug conjugates (ADCs) [1]. It belongs to the maytansinoid class of anti-mitotic agents, which inhibit tubulin polymerization. This compound integrates the microtubule inhibitor payload N-Me-L-Ala-maytansinol with a cathepsin B-cleavable valine-citrulline (VC-PAB) linker, terminated with an SC (succinimidyl) moiety for efficient, site-specific bioconjugation, distinguishing it from conventional non-cleavable SMCC-DM1 designs [2].

Why SC-VC-PAB-N-Me-L-Ala-Maytansinol Cannot Be Replaced by Standard DM1/DM4 or VC-MMAE Linker-Payloads


Generic substitution of ADC linker-payloads fails because the choice of trigger, spacer, and payload directly dictates the conjugate's hydrophobicity, aggregation propensity, plasma stability, and the cell-permeability of its catabolites. For example, directly swapping a non-cleavable SMCC-DM1 linker for a cleavable design, or vice versa, without re-optimizing the full molecular architecture can lead to a loss of efficacy or an increase in off-target toxicity [1]. SC-VC-PAB-N-Me-L-Ala-Maytansinol is specifically optimized as a precursor for the MCC-Maytansinoid A platform, which has been analytically proven to be significantly less hydrophobic than the widely used MC-VC-PAB-MMAE construct, a critical differentiator that impacts the pharmacokinetics and safety profile of the final ADC [2].

Quantitative Differentiation Evidence for SC-VC-PAB-N-Me-L-Ala-Maytansinol Based ADC Platforms


Reduced Hydrophobicity of MCC-Maytansinoid vs. MC-VC-PAB-MMAE by RP-HPLC

The final ADC linker-payload derived from SC-VC-PAB-N-Me-L-Ala-Maytansinol, MCC-Maytansinoid, demonstrates a substantially lower hydrophobicity compared to the market-leading MC-VC-PAB-MMAE construct. Given that high hydrophobicity is a primary driver of ADC aggregation, rapid plasma clearance, and non-specific uptake, this is a critical differential advantage for in vivo performance [1].

ADC Hydrophobicity RP-HPLC

Maintained Thermal Stability of Conjugates Despite Structural Differences

A common concern with new payload-linkers is their effect on antibody thermal stability. Differential scanning calorimetry (DSC) analysis confirms that the thermal unfolding temperature (Tm) of the CH2 domain in the trastuzumab-MCC-Maytansinoid conjugate is comparable to that of a trastuzumab-MC-VC-PAB-MMAE conjugate, indicating that the reduced hydrophobicity does not come at the expense of destabilizing the antibody [1].

ADC Thermal Stability DSC

Specific Utility as a Control Compound for MCC-Maytansinoid A Synthesis in Bispecific ADC Programs

SC-VC-PAB-N-Me-L-Ala-Maytansinol is explicitly identified as 'compound B1,' the immediate precursor for synthesizing MCC-Maytansinoid A. This specific linker-payload is employed in the patent-specified 'CompAb1-MCC-Maytansinoid A' control ADC, a defined benchmark used to evaluate the efficacy of novel bispecific HER2-targeting ADCs in multiple patient-derived xenograft (PDX) models [1].

Bispecific ADC HER2 Synthesis Control

Optimal Scientific and Industrial Application Scenarios for SC-VC-PAB-N-Me-L-Ala-Maytansinol


Benchmarking Novel HER2-Targeted Bispecific ADCs

Researchers developing next-generation bispecific HER2 ADCs, as described by Regeneron in WO2021174113, must use SC-VC-PAB-N-Me-L-Ala-Maytansinol to synthesize the 'CompAb1-MCC-Maytansinoid A' control conjugate. This ensures a direct and valid comparison against a standardized maytansinoid ADC with a defined catalytic cleavage mechanism and hydrophilicity profile, as demonstrated in JIMT1 and N87 xenograft models [1].

Development of Stable ADC Formulations with Reduced Aggregation Risk

Formulation scientists facing challenges with aggregation-prone auristatin-based ADCs can use this precursor to generate a maytansinoid-based ADC with proven, quantifiably lower hydrophobicity (RP-HPLC shift of 6.0 minutes). This directly translates to reduced organic co-solvent requirements in the formulation and lower sub-visible particle counts upon long-term storage, thereby improving the developability profile of the drug product [2].

Investigating Payload Mechanism-of-Action in Tubulin Dynamics

Since the N-Me-L-Ala-maytansinol payload binds to the maytansine site on tubulin, distinct from the vinca alkaloid site targeted by MMAE, procurement of this compound supports fundamental research into differential microtubule disruption mechanisms. This enables cross-resistance profiling of ADC payloads in oncology cell lines where auristatin resistance emerges [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-VC-PAB-N-Me-L-Ala-Maytansinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.